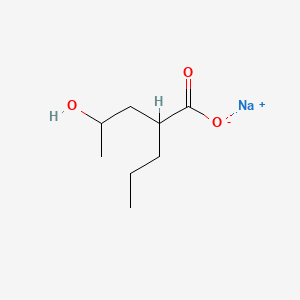

Sodium 4-hydroxy-2-propylpentanoate

Descripción

Contextualization within the Metabolism of Branched-Chain Fatty Acids

The metabolic pathway of Sodium 4-hydroxy-2-propylpentanoate is best understood through the lens of its parent compound, Valproic Acid (VPA). VPA is a branched-chain fatty acid, and its metabolism is distinct from that of straight-chain fatty acids due to the methyl branching that obstructs standard β-oxidation. ontosight.airesearchgate.netsmpdb.canih.gov The breakdown of VPA is a complex process involving three primary routes: glucuronidation, mitochondrial β-oxidation, and cytochrome P450 (CYP)-mediated oxidation. jst.go.jppharmgkb.orgwikipedia.org

This compound (as its free acid, 4-hydroxy-2-propylpentanoic acid or 4-OH-VPA) is a product of the third pathway, the CYP-mediated oxidation. jst.go.jpnih.gov This oxidative reaction is catalyzed by a suite of enzymes primarily located in the liver, including CYP2C9, CYP2A6, and CYP2B6. pharmgkb.orgwikipedia.orgnih.gov This pathway is crucial for converting VPA into more hydrophilic molecules, which facilitates their excretion. researchgate.net The general oxidation pathway for branched-chain fatty acids involves steps of dehydrogenation, hydration, a second dehydrogenation, and finally thiolytic cleavage, which breaks them down into smaller molecules like acetyl-CoA and propionyl-CoA for energy production. ontosight.ai However, VPA's structure leads to the formation of various hydroxylated and unsaturated metabolites, including 4-OH-VPA. jst.go.jp

Historical Trajectory of Academic Investigation into Hydroxylated Pentanoates

The academic investigation into hydroxylated pentanoates is largely an offshoot of the extensive research on Valproic Acid. VPA was first synthesized in 1881, but its anticonvulsant effects were not discovered until 1963. nih.govnih.gov This discovery catalyzed decades of research into its mechanism of action and metabolic pathways, partly driven by concerns over its potential for hepatotoxicity. researchgate.netacs.org

Early metabolic studies in the 1970s and 1980s focused on identifying the array of metabolites produced from VPA in humans and animals. These investigations led to the characterization of numerous compounds, including hydroxylated derivatives like 4-hydroxy-2-propylpentanoic acid. jst.go.jpnih.gov The term "pentanoate" itself refers to the salts and esters of pentanoic acid (also known as valeric acid). wikipedia.orgatamanchemicals.com The study of hydroxylated pentanoates, therefore, became a specific and important sub-field within the broader investigation of VPA metabolism. Researchers sought to understand how and where the hydroxylation occurred and which specific enzymes, like the cytochrome P450 family, were responsible. pharmgkb.orgnih.gov

Contemporary Research Paradigms and Unaddressed Inquiries

Modern research continues to unravel the complexities of VPA metabolism and the specific roles of its metabolites. Advanced analytical techniques, such as chromatography-tandem mass spectrometry (HPLC-MS/MS), are now routinely used for the precise detection and quantification of metabolites like 4-hydroxy-2-propylpentanoic acid in biological samples. researchgate.net

Despite significant progress, several questions remain unanswered. The complete biological activity profile of this compound as an independent entity is not fully characterized. ulisboa.pt Further research is needed to elucidate the precise interactions of hydroxylated pentanoates with mitochondrial functions and other cellular pathways. Understanding the full spectrum of these metabolites' activities remains a key objective in the fields of pharmacology and toxicology. ukaazpublications.com

Table 2: Key Research Findings on 4-Hydroxy-2-Propylpentanoate

| Research Area | Finding | References |

|---|---|---|

| Metabolic Origin | A metabolite of Valproic Acid (VPA) formed via cytochrome P450-mediated oxidation. | jst.go.jppharmgkb.orgnih.gov |

| Enzymology | Key enzymes in its formation include CYP2C9, CYP2A6, and CYP2B6. | pharmgkb.orgwikipedia.orgnih.gov |

| Biological Role | Investigated for its contribution to the overall effects of VPA; some studies suggest it may not be a primary mediator of VPA-induced cytotoxicity in certain models. | nih.govoup.com |

| Analytical Detection | Modern methods like HPLC-MS/MS are used for its quantification in biological fluids. | researchgate.net |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;4-hydroxy-2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3.Na/c1-3-4-7(8(10)11)5-6(2)9;/h6-7,9H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGXSXLLQJAOSE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(C)O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662031 | |

| Record name | Sodium 4-hydroxy-2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216888-06-0 | |

| Record name | Sodium 4-hydroxy-2-propylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Synthetic Methodology of 4 Hydroxy 2 Propylpentanoic Acid and Its Salts

De Novo Synthetic Routes to 4-Hydroxy-2-Propylpentanoic Acid

De novo synthesis offers the flexibility to construct the carbon skeleton and introduce the required functional groups with a high degree of control. These routes are crucial for accessing a wide variety of analogs and for fundamental studies of the molecule's properties.

Strategies for Stereoselective Synthesis

The presence of two stereocenters in 4-hydroxy-2-propylpentanoic acid means that four possible stereoisomers can exist. Controlling the three-dimensional arrangement of atoms during synthesis is paramount for producing a single, desired isomer. One notable approach to stereoselective synthesis involves aldol (B89426) reactions. For instance, Evans chemistry, which utilizes chiral auxiliaries, has been employed to control the stereochemical outcome of aldol condensations. nih.gov In a synthesis of a related hydroxy acid, a dibutylboron enolate derived from a chloroacetyloxazolidinone was reacted with a silyl-protected aldehyde to afford the desired intermediate with moderate diastereoselectivity. nih.gov Although the diastereomeric excess was not high, the resulting diastereomers were separable by silica (B1680970) gel chromatography, allowing for the isolation of the pure stereoisomer. nih.gov

Another powerful strategy for stereoselective synthesis is the use of enzyme-catalyzed reactions. Bi-enzymatic cascades combining aldolases and α-transaminases have been designed for the synthesis of γ-hydroxy-α-amino acids, which share structural similarities with 4-hydroxy-2-propylpentanoic acid. rsc.org These biocatalytic systems can offer high stereoselectivity and atom economy, providing an environmentally friendly route to chiral molecules. rsc.org

Enantiomeric Resolution Techniques

When a synthesis produces a mixture of enantiomers (a racemic mixture), resolution techniques are required to separate them. Chiral chromatography is a widely used method for this purpose. Chiral stationary phases (CSPs) based on polysaccharides have proven effective in separating enantiomers of various compounds, including those with structures analogous to 4-hydroxy-2-propylpentanoic acid. researchgate.net The choice of the chiral stationary phase and the optimization of chromatographic conditions are critical for achieving successful separation. researchgate.net

Another approach to resolution is the formation of diastereomeric salts. By reacting the racemic acid with a single enantiomer of a chiral base, a mixture of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which can be exploited for separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a strong acid to regenerate the pure enantiomers of the original acid.

Semisynthetic Approaches from Related Precursors

Semisynthetic methods leverage the existing chemical framework of readily available starting materials, such as valproic acid, to create the target molecule through a series of chemical transformations.

Derivatization from Valproic Acid and Analogs

Valproic acid (2-propylpentanoic acid) is a well-known and commercially available compound that serves as a logical precursor for the synthesis of 4-hydroxy-2-propylpentanoic acid. nih.govhmdb.camdpi.com The structural similarity is evident, with the key difference being the presence of a hydroxyl group at the C4 position. The synthesis of 4-hydroxy-2-propylpentanoic acid from valproic acid would involve the regioselective hydroxylation of the valproic acid backbone. This transformation can be challenging due to the presence of multiple C-H bonds that could potentially be oxidized.

Metabolically, 4-hydroxy-2-propylpentanoic acid is a known human metabolite of valproic acid. nih.govhmdb.ca This biological transformation provides a conceptual basis for chemical synthesis, suggesting that enzymatic or biomimetic catalytic systems could be employed to achieve the desired hydroxylation.

A method has been developed for the simultaneous quantitative determination of valproic acid and several of its metabolites, including 4-hydroxy-2-propylpentanoic acid, which involves extraction and derivatization followed by gas chromatography-mass spectrometry. researchgate.net While this is an analytical method, the derivatization and separation techniques could potentially be adapted for preparative scale synthesis and purification.

Precursor Design and Optimization

The design and optimization of precursors are critical for efficient synthesis. For instance, in the synthesis of related compounds, protecting groups are often used to mask reactive functional groups and direct the reaction to the desired position. In a patent describing the synthesis of amino acid prodrugs of valproic acid, N-benzyloxycarbonyl (Cbz) and benzyl (B1604629) ester protecting groups were used to protect the amino acid moiety during coupling with valproic acid. google.com These protecting groups were later removed by hydrogenation. google.com Similar strategies could be applied in the synthesis of 4-hydroxy-2-propylpentanoic acid to protect the carboxylic acid group while introducing the hydroxyl group.

The choice of coupling agents is also crucial. The aforementioned patent utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) for the coupling of valproic acid with protected amino acids. google.com Such coupling reagents are standard in peptide synthesis and can be effective for forming ester or amide bonds.

Green Chemistry Principles in Scalable Synthesis

Applying green chemistry principles to the synthesis of 4-hydroxy-2-propylpentanoic acid is essential for developing environmentally sustainable and economically viable manufacturing processes. Key principles include the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.

Biocatalysis, as mentioned earlier, is a prime example of a green chemistry approach. Enzymes operate under mild conditions (pH and temperature) in aqueous media, reducing the need for harsh reagents and organic solvents. rsc.org The high selectivity of enzymes can also minimize the formation of byproducts, leading to higher yields and less waste.

The development of catalytic C-H activation and oxidation reactions is another area of active research with green chemistry implications. Directing a catalyst to selectively hydroxylate the C4 position of valproic acid would be a highly atom-economical route to 4-hydroxy-2-propylpentanoic acid. While challenging, advances in transition-metal catalysis are making such transformations increasingly feasible. acs.org

Synthesis of Stable Isotope-Labeled Analogs for Mechanistic Tracing

The elucidation of metabolic pathways and the mechanisms of drug action heavily rely on the use of isotopically labeled compounds. In the context of 4-hydroxy-2-propylpentanoic acid, a significant metabolite of the widely used anticonvulsant and mood stabilizer valproic acid (VPA), stable isotope-labeled analogs are invaluable tools for in vivo and in vitro mechanistic tracing studies. nih.gov These labeled compounds allow researchers to follow the metabolic fate of the parent drug and its metabolites with high precision using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov The synthesis of such analogs, typically incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C), requires strategic planning to introduce the isotopic label at a specific, stable position within the molecule.

A plausible synthetic approach for preparing stable isotope-labeled 4-hydroxy-2-propylpentanoic acid involves a multi-step process starting from isotopically labeled precursors. One common strategy is to build the carbon skeleton using a labeled starting material, ensuring the isotope is incorporated in a position that will not be easily exchanged under physiological or analytical conditions.

A potential retrosynthetic analysis for a carbon-13 labeled 4-hydroxy-2-propylpentanoic acid could start from a labeled valproic acid derivative. For instance, the synthesis of (propyl-1-¹³C)-2-pentanoic-3-¹³C acid has been previously described and could serve as a starting point. iaea.org Alternatively, a de novo synthesis can be designed to introduce the label at a desired position.

One feasible synthetic route could commence with a labeled propyl halide, for example, 1-bromopropane-¹³C₃ or 1-bromopropane-d₇. This labeled fragment can be used to alkylate a malonic ester derivative, a classic method for the synthesis of substituted carboxylic acids. researchgate.net For instance, the reaction of diethyl malonate with two equivalents of labeled propyl bromide would yield a di-labeled diethyl dipropylmalonate. Subsequent hydrolysis and decarboxylation would then produce labeled valproic acid. chemicalbook.comgoogle.com

To introduce the hydroxyl group at the C-4 position, a subsequent functionalization of the labeled valproic acid or a suitable precursor is necessary. A stereoselective approach, such as an Evans aldol reaction, could be employed to control the stereochemistry at the newly formed chiral center. nih.gov This would involve the conversion of a labeled precursor into a chiral auxiliary-bearing derivative, followed by an aldol reaction with an appropriate electrophile to introduce the hydroxyl group.

For deuterium labeling, various methods can be employed. A common technique is the use of a deuterated reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to introduce deuterium atoms. nih.govgoogle.com Another approach is H-D exchange reaction catalyzed by a metal catalyst like palladium on carbon (Pd/C) in the presence of a deuterium source like D₂O. mdpi.com These methods can be applied to a precursor molecule to achieve specific labeling patterns.

The following table outlines a proposed synthetic scheme for a ¹³C-labeled analog of 4-hydroxy-2-propylpentanoic acid:

| Step | Reaction | Reactants | Key Reagents and Conditions | Product |

| 1 | Alkylation | Diethyl malonate, 1-Bromopropane-¹³C₃ | Sodium ethoxide, Ethanol | Diethyl di(propyl-¹³C₃)malonate |

| 2 | Hydrolysis & Decarboxylation | Diethyl di(propyl-¹³C₃)malonate | Aqueous NaOH, then heat | Valproic acid-¹³C₆ |

| 3 | Acyl Halide Formation | Valproic acid-¹³C₆ | Thionyl chloride (SOCl₂) | Valproyl chloride-¹³C₆ |

| 4 | Aldol Condensation | Valproyl chloride-¹³C₆, Chiral auxiliary (e.g., Evans oxazolidinone) | Base (e.g., LDA), Acetaldehyde | Chiral intermediate with hydroxyl group |

| 5 | Cleavage of Auxiliary | Chiral intermediate | Lithium hydroxide, Hydrogen peroxide | 4-Hydroxy-2-(propyl-¹³C₃)pentanoic acid-¹³C₃ |

The characterization of the final labeled product is a critical step to confirm the position and extent of isotopic labeling. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming the incorporation of the stable isotope. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR and ²H-NMR, provides detailed structural information and confirms the precise location of the label within the molecule. For instance, in a ¹³C-labeled compound, the labeled carbon atom will exhibit a distinct signal in the ¹³C-NMR spectrum.

The availability of these stable isotope-labeled analogs of 4-hydroxy-2-propylpentanoic acid is crucial for advancing our understanding of the metabolism of valproic acid and the role of its metabolites in both its therapeutic effects and potential toxicity. nih.govnih.gov

Advanced Analytical Characterization and Quantification Methods for 4 Hydroxy 2 Propylpentanoate

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous structural determination of "Sodium 4-hydroxy-2-propylpentanoate". These techniques provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For 4-hydroxy-2-propylpentanoate, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are applied to confirm the connectivity of atoms and the stereochemistry of the molecule.

Proton (¹H) NMR Spectroscopy: In a typical ¹H NMR spectrum, the chemical shifts and splitting patterns of the protons provide information about their chemical environment. For instance, the protons adjacent to the hydroxyl and carboxyl groups will exhibit characteristic downfield shifts.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Carbons bonded to electronegative atoms like oxygen (e.g., in the hydroxyl and carboxyl groups) will resonate at lower fields (higher ppm values). libretexts.org A representative ¹³C NMR spectrum of a related compound, 4-hydroxycyclohexyl-2-propylpentanoate, shows distinct peaks for the carbons in the propyl and pentanoate moieties, which can be correlated to the structure of 4-hydroxy-2-propylpentanoate. researchgate.net

2D NMR Applications: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. mdpi.com COSY spectra would show correlations between adjacent protons, while HSQC would link protons to their directly attached carbons, providing definitive structural confirmation. These advanced methods are crucial for differentiating between isomers and confirming the precise structure of 4-hydroxy-2-propylpentanoate.

A study on a related compound, 4-hydroxy-4-(4-nitrophenyl)butan-2-one, provides an example of how NMR peak lists are interpreted to assign specific protons in the molecule based on their chemical shifts and multiplicities. chegg.com Similarly, detailed analysis of the NMR spectra of 2r,6c-diarylpiperidin-4-one (3'-hydroxy-2'-naphthoyl)hydrazones utilizes both 1D and 2D NMR to understand the effects of different functional groups on the chemical shifts. nih.gov

| NMR Data for Related Compounds | |

| Technique | Observed Chemical Shifts (ppm) and Correlations |

| ¹³C NMR of 4-hydroxycyclohexyl-2-propylpentanoate | Shows distinct signals for the carbons of the propyl and pentanoate groups. researchgate.net |

| ¹H and ¹³C NMR of 2r,6c-diarylpiperidin-4-one (3'-hydroxy-2'-naphthoyl)hydrazones | Used to study the effect of a heteroatom on the ¹³C chemical shift of a γ-carbon. nih.gov |

| 2D NMR (HSQC) of Lignins | Demonstrates the use of HSQC to reveal structural differences between complex molecules. mdpi.com |

This table is for illustrative purposes and shows data from related compounds to indicate the expected type of NMR data for this compound.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the identification and confirmation of metabolites like 4-hydroxy-2-propylpentanoate. It provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. lipidmaps.orguni.lu

The exact mass of 4-hydroxy-2-propylpentanoic acid is 160.109945 Da. lipidmaps.org HRMS can measure this mass with high precision, helping to distinguish it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides further structural information. For example, the fragmentation of the protonated molecule [M+H]⁺ can reveal the loss of a water molecule or other characteristic fragments. uni.lu

HRMS is often coupled with liquid chromatography (LC-HRMS) for the analysis of complex mixtures. This allows for the separation of different components before they enter the mass spectrometer, enhancing the specificity of the analysis. scispace.com The use of extractive electrospray ionization (EESI) coupled with HRMS has been shown to be a non-invasive method for real-time monitoring of valproic acid metabolites in exhaled breath. ecut.edu.cn

| HRMS Data for 4-hydroxy-2-propylpentanoic acid | |

| Parameter | Value |

| Exact Mass | 160.109945 Da lipidmaps.org |

| Monoisotopic Mass | 160.10994 Da uni.lu |

| Predicted m/z for [M+H]⁺ | 161.11722 uni.lu |

| Predicted m/z for [M+Na]⁺ | 183.09916 uni.lu |

| Predicted m/z for [M-H]⁻ | 159.10266 uni.lu |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 4-hydroxy-2-propylpentanoate would exhibit characteristic absorption bands for the hydroxyl (-OH) and carboxyl (-COOH) groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration in the carboxylic acid, while the O-H stretch of the alcohol would appear in the 3200-3600 cm⁻¹ range. libretexts.org A strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. docbrown.info The IR spectrum of a similar compound, 4-hydroxy-4-methyl-2-pentanone, shows these characteristic peaks. chegg.com

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. While the C=O stretch is typically a strong band in the Raman spectrum, the O-H stretch is often weak. Surface-Enhanced Raman Spectroscopy (SERS) can be employed to enhance the signal and has been used for the analysis of various drugs. nih.govnih.gov

| Characteristic IR Absorption Frequencies | |

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) libretexts.org |

| O-H stretch (Alcohol) | 3200 - 3600 libretexts.org |

| C-H stretch (Alkane) | 2850 - 3000 |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 |

Chromatographic Separation Techniques in Complex Biological and Chemical Matrices

Chromatographic techniques are essential for separating 4-hydroxy-2-propylpentanoate from other components in complex samples such as plasma, urine, or chemical reaction mixtures. This separation is crucial for accurate quantification and to avoid interference from other substances. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4-hydroxy-2-propylpentanoate, a derivatization step is typically required to increase their volatility. jfda-online.com Common derivatization reagents include silylating agents. researchgate.net

The development of a GC-MS method involves optimizing the chromatographic conditions (e.g., column type, temperature program) and the mass spectrometer parameters (e.g., ionization mode, selected ions for monitoring). A validated GC-MS method for the analysis of 4-hydroxyproline (B1632879) in biological samples involved a two-step derivatization process. nih.gov For the analysis of valproic acid and its metabolites, including the 4-hydroxy metabolite, methods have been developed using tert-butyldimethylsilyl derivatives. researchgate.net

| GC-MS Method Parameters for Related Analytes | |

| Parameter | Details |

| Derivatization | Silylation with reagents like MTBSTFA is common for hydroxyl and carboxyl groups. researchgate.net |

| Column | Capillary columns with various stationary phases are used for separation. |

| Detection | Selected Ion Monitoring (SIM) is often used for enhanced sensitivity and specificity. researchgate.net |

| Internal Standard | Use of a deuterated internal standard is recommended to compensate for variations. ugent.be |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of compounds in complex matrices. nih.govresearchgate.net It combines the separation power of liquid chromatography with the high selectivity of tandem mass spectrometry.

For the analysis of 4-hydroxy-2-propylpentanoate, a reversed-phase LC column is typically used for separation. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and reduces background noise. nih.gov The use of a stable isotope-labeled internal standard is crucial for accurate quantification to compensate for matrix effects and variations in the analytical process. ugent.be

LC-MS/MS methods have been successfully developed for the quantification of valproic acid and its metabolites in various biological fluids. researchgate.netresearchgate.net These methods often involve simple sample preparation steps like protein precipitation or dilution, followed by direct injection into the LC-MS/MS system. ugent.be

| LC-MS/MS Method Parameters for Related Analytes | |

| Parameter | Details |

| Chromatography | Reversed-phase HPLC with gradient elution. researchgate.netnih.gov |

| Ionization | Electrospray ionization (ESI) is commonly used, and can be operated in positive or negative mode. nih.gov |

| Mass Analysis | Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. nih.gov |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or simple dilution. ugent.bevu.nl |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modes (UV, Fluorescence, Refractive Index)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 4-hydroxy-2-propylpentanoate. The choice of detector is critical and is dictated by the required sensitivity, selectivity, and the sample matrix.

UV Detection: Direct ultraviolet (UV) detection of 4-hydroxy-2-propylpentanoate is challenging due to the absence of a significant UV-absorbing functional group. researchgate.netnih.gov However, detection is possible at low wavelengths, typically around 210 nm, where the carboxylic acid group exhibits some absorbance. aocs.orgresearchgate.net This approach often suffers from low sensitivity and is susceptible to interference from other compounds in complex matrices that absorb at this wavelength. To overcome these limitations, pre-column derivatization can be employed. By reacting the carboxylic acid or hydroxyl moiety with a UV-absorbing agent, the resulting derivative can be detected at a higher, more selective wavelength with enhanced sensitivity. nih.gov For instance, derivatization with agents like phenylhydrazine (B124118) can introduce a strong chromophore, significantly improving detection limits. nih.gov

Fluorescence Detection: For high-sensitivity applications, fluorescence detection is the preferred method. Since 4-hydroxy-2-propylpentanoate is not naturally fluorescent, a derivatization step is mandatory. unco.edu This involves reacting the compound with a fluorescent labeling reagent. The hydroxyl group can be targeted with reagents like 1-anthroylnitrile, or the carboxylic acid group can be reacted with various coumarin (B35378) or anthracene-based reagents, such as 4-bromomethyl-7-methoxycoumarin. nih.govnih.gov These reactions yield highly fluorescent derivatives that can be detected at picomolar or even femtomolar levels. aocs.orgnih.gov The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization for accurate quantification. nih.gov

Refractive Index (RI) Detection: A Refractive Index (RI) detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. sci-hub.seresearchgate.net It can detect 4-hydroxy-2-propylpentanoate without derivatization, making it a simpler approach. jasco-global.com However, RI detection has notable drawbacks: it is significantly less sensitive than UV or fluorescence detection and is highly sensitive to temperature and mobile phase composition fluctuations. sci-hub.se Consequently, RI detectors are incompatible with gradient elution, a technique often required to separate complex mixtures. This limits its use to isocratic separations where the mobile phase composition remains constant throughout the run. researchgate.net

Table 1: Illustrative HPLC Methods for Hydroxy Fatty Acid Analysis

| Parameter | UV Detection (Low Wavelength) | Fluorescence Detection (Post-Derivatization) | Refractive Index (RI) Detection |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | C18 or C8 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Ion-Exclusion (e.g., Aminex HPX-87H) or C18 |

| Mobile Phase | Acetonitrile/Water with acid (e.g., H₂SO₄) researchgate.netmdpi.com | Acetonitrile/Water Gradient nih.gov | Isocratic aqueous acid (e.g., 0.005 M H₂SO₄) sci-hub.se |

| Flow Rate | 1.0 - 1.2 mL/min mdpi.com | 1.0 mL/min | 0.6 mL/min sci-hub.se |

| Detection | 210 nm researchgate.netmdpi.com | Ex: 365 nm, Em: 410 nm (varies with tag) researchgate.net | Refractive Index |

| Derivatization | None (or with UV-absorbing tag) | Required (e.g., 9-chloromethyl-anthracene) researchgate.net | None |

| Key Feature | Simple, but low sensitivity and selectivity | High sensitivity and selectivity | Universal, but low sensitivity and no gradient |

Capillary Electrophoresis (CE) for Separation and Purity Assessment

Capillary Electrophoresis (CE) offers a high-resolution alternative to HPLC for the analysis of charged species like 4-hydroxy-2-propylpentanoate. chromatographyonline.com It provides rapid analysis times, requires minimal sample and reagent volumes, and offers high separation efficiency. researchgate.net

For purity assessment, CE can effectively separate the main compound from structurally similar impurities, isomers, and degradation products. The technique operates by applying a high voltage across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). nih.gov Ions migrate through the capillary at different velocities based on their charge-to-size ratio, enabling separation.

Given that 4-hydroxy-2-propylpentanoate lacks a chromophore, indirect UV detection is a common approach in CE. researchgate.net This involves adding a UV-absorbing compound to the BGE. When the non-absorbing analyte displaces the BGE chromophore, a decrease in absorbance is detected as a negative peak. chromatographyonline.com Alternatively, more advanced detection methods like capacitively coupled contactless conductivity detection (C⁴D) can be used, which measures changes in the conductivity of the BGE as the analyte passes the detector, offering high sensitivity for small ions. researchgate.net

Method Validation Parameters for Research Applications

For any quantitative research application, the analytical method used must be rigorously validated to ensure the reliability and accuracy of the results. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Specificity and Selectivity Profiling

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. rsc.org In the context of 4-hydroxy-2-propylpentanoate analysis, specificity is demonstrated by showing that there is no significant interference at the retention time (in HPLC) or migration time (in CE) of the analyte. This is typically verified by analyzing blank samples (matrix without analyte), placebo formulations, and samples spiked with known impurities or related compounds. rsc.org The peak purity can be assessed using a photodiode array (PDA) detector in HPLC, which scans across a range of wavelengths to determine if a peak consists of a single component.

Linearity and Dynamic Range Determination

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. The dynamic range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net To establish linearity, a series of standard solutions of 4-hydroxy-2-propylpentanoate at different concentrations are prepared and analyzed. A calibration curve is generated by plotting the instrument response versus the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) should ideally be ≥ 0.99. researchgate.netrsc.org

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is a critical parameter for the analysis of impurities or trace levels of the compound. These limits are typically determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is common for the LOD and 10:1 for the LOQ. nih.gov

Table 2: Representative Method Validation Parameters for Organic Acid Analysis

| Parameter | Typical Acceptance Criteria | Example Finding for a CE Method ceu.es | Example Finding for an HPLC-DAD Method researchgate.net |

| Linearity (r²) | ≥ 0.99 | > 0.995 | > 0.998 |

| LOD | S/N ≥ 3 | 0.005 - 1.6 mM (analyte dependent) | 0.14 mg/mL |

| LOQ | S/N ≥ 10 | Not specified | 0.43 - 0.45 mg/mL |

| Intra-day Precision (RSD) | < 2% | < 5% | < 1.0% |

| Inter-day Precision (RSD) | < 3% | < 5% | < 1.5% |

| Accuracy (% Recovery) | 98 - 102% | 96.9 - 103.5% | 76 - 96% |

Reproducibility and Inter-laboratory Variability

Reproducibility refers to the precision of the method under different conditions, such as on different days (inter-day precision), with different analysts, or on different equipment. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Inter-laboratory variability assesses the reproducibility of the method when performed in different laboratories. This is a crucial parameter for standardizing an analytical method for widespread use. An inter-laboratory trial involves having multiple labs analyze the same set of blinded samples using the same validated method. researchgate.net The results are then compared to assess the degree of agreement and identify any systematic bias between laboratories. frontiersin.orgnih.gov Significant variability can arise from differences in equipment, environmental conditions, or analyst interpretation. A preliminary cross-validation study between two laboratories can show that assay data are comparable, providing confidence in the method's transferability. researchgate.net

Biochemical Pathways and Metabolic Transformations of 4 Hydroxy 2 Propylpentanoate

Endogenous Formation Pathways of 4-Hydroxy-2-Propylpentanoic Acid

4-Hydroxy-2-propylpentanoic acid is formed endogenously through the metabolic oxidation of valproic acid. This process is primarily catalyzed by cytochrome P450 enzymes. jst.go.jpjst.go.jp

Role of Cytochrome P450 (CYP) Enzymes in Hydroxylation (e.g., CYP2C9, CYP2B6, CYP2A6)

The formation of 4-hydroxy-2-propylpentanoic acid from valproic acid is a hydroxylation reaction catalyzed by cytochrome P450 (CYP) enzymes. jst.go.jpjst.go.jp Several CYP isoenzymes have been identified as being involved in the metabolism of valproic acid.

Studies using cDNA-expressed human CYP enzymes have demonstrated that CYP2C9, CYP2A6, and CYP2B6 are the most active catalysts in the formation of 4-hydroxy-2-propylpentanoic acid (4-OH-VPA). oup.com Specifically, CYP2C91 was found to be a predominant catalyst in the formation of 4-OH-VPA. oup.com While other CYP enzymes like CYP1A1, CYP1A2, CYP1B1, CYP2C8, CYP2C19, CYP2D6, CYP2E1, CYP4A11, CYP4F2, CYP4F3A, and CYP4F3B also contribute to its formation, their activity is significantly lower, estimated to be only 1–8% of that of CYP2C91. oup.com

Inhibition studies further support the primary role of CYP2C9. The use of sulfaphenazole (B1682705), a CYP2C9 inhibitor, and anti-CYP2C9 monoclonal antibodies resulted in a significant reduction (75–80%) in the formation of 4-OH-VPA in human liver microsomes. oup.com In contrast, inhibitors of CYP2A6 (coumarin) and CYP2B6 (triethylenethiophosphoramide) had a much smaller effect on 4-OH-VPA formation. oup.com

The table below summarizes the key CYP enzymes involved in the formation of 4-hydroxy-2-propylpentanoic acid.

| Enzyme Family | Specific Enzyme | Role in 4-OH-VPA Formation | Supporting Evidence |

| Cytochrome P450 | CYP2C9 | Predominant catalyst | High catalytic activity with cDNA-expressed enzyme; significant inhibition by sulfaphenazole and anti-CYP2C9 MAb. oup.com |

| Cytochrome P450 | CYP2B6 | Minor contributor | Lower catalytic activity compared to CYP2C9; minimal inhibition by specific inhibitors. oup.com |

| Cytochrome P450 | CYP2A6 | Minor contributor | Lower catalytic activity compared to CYP2C9; minimal inhibition by specific inhibitors. oup.com |

| Cytochrome P450 | Various others | Minimal contribution | Very low catalytic activity observed with cDNA-expressed enzymes. oup.com |

Contribution of Other Oxidative Systems

While cytochrome P450 enzymes are the principal drivers of valproic acid hydroxylation, the broader landscape of oxidative metabolism is complex. However, current research strongly indicates that the formation of 4-hydroxy-2-propylpentanoic acid is primarily a CYP-mediated process. jst.go.jpjst.go.jpoup.com Studies investigating the broader effects of inhibiting cytochrome P450 activity have shown a corresponding decrease in the formation of its oxidative metabolites, including 4-OH-VPA. oup.comnih.gov

Subsequent Metabolic Fates and Biotransformation Products

Once formed, 4-hydroxy-2-propylpentanoic acid can undergo further metabolic transformations, leading to a variety of products. These subsequent pathways include conjugation, oxidation, and the formation of other modified metabolites.

Glucuronidation Conjugation

Glucuronidation is a major pathway in the metabolism of valproic acid and its metabolites. jst.go.jpjst.go.jpwikipedia.org This process involves the conjugation of the molecule with glucuronic acid, which increases its water solubility and facilitates its excretion from the body. researchgate.net While specific studies focusing solely on the glucuronidation of 4-hydroxy-2-propylpentanoic acid are less common, it is a well-established route for hydroxylated drug metabolites in general. nih.govnih.gov It is known that hydroxylated metabolites of valproic acid undergo conjugation with glucuronic acid. researchgate.net This suggests that 4-hydroxy-2-propylpentanoic acid is also a substrate for UDP-glucuronosyltransferase (UGT) enzymes.

Beta-Oxidation and Chain Shortening Mechanisms

Beta-oxidation is a key mitochondrial process for the breakdown of fatty acids, and it also plays a role in the metabolism of valproic acid and its derivatives. wikipedia.orgpsu.edu The process of beta-oxidation involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA. hmdb.ca

While 4-hydroxy-2-propylpentanoic acid itself is a product of omega-1 hydroxylation, its structural similarity to fatty acids suggests it could potentially enter the beta-oxidation pathway. jst.go.jp However, the presence of the hydroxyl group may influence its processing by beta-oxidation enzymes. The metabolism of valproic acid can lead to the formation of 3-hydroxy-2-propylpentanoyl-CoA, an intermediate in the beta-oxidation pathway. nih.gov The metabolism of 4-hydroxy fatty acids can be initiated by phosphorylation followed by elimination to form an enoyl-CoA, which can then enter the beta-oxidation spiral. nih.gov

Formation of Other Hydroxylated and Unsaturated Metabolites

The metabolic landscape of valproic acid is diverse, leading to a variety of other hydroxylated and unsaturated metabolites in addition to 4-hydroxy-2-propylpentanoic acid. jst.go.jpjst.go.jp These are also primarily formed through the action of cytochrome P450 enzymes. jst.go.jpoup.com

Other significant hydroxylated metabolites include:

5-hydroxy-2-propylpentanoic acid (5-OH-VPA) : Formed through ω-hydroxylation. jst.go.jpoup.com

3-hydroxy-2-propylpentanoic acid (3-OH-VPA) : Formed through ω-2 hydroxylation. jst.go.jpoup.com

In addition to hydroxylation, desaturation is another important CYP-mediated reaction, leading to the formation of unsaturated metabolites such as:

2-propyl-4-pentenoic acid (4-ene-VPA) jst.go.jpoup.com

The formation of these various metabolites highlights the complexity of valproic acid's biotransformation. The table below details some of these key metabolites.

| Metabolite Name | Abbreviation | Formation Pathway | Key Enzymes |

| 4-hydroxy-2-propylpentanoic acid | 4-OH-VPA | ω-1 hydroxylation | CYP2C9, CYP2B6, CYP2A6 oup.com |

| 5-hydroxy-2-propylpentanoic acid | 5-OH-VPA | ω-hydroxylation | CYP2C9, CYP2B6, CYP2A6 oup.com |

| 3-hydroxy-2-propylpentanoic acid | 3-OH-VPA | ω-2 hydroxylation | CYP2A6 oup.com |

| 2-propyl-4-pentenoic acid | 4-ene-VPA | Desaturation | CYP2C9, CYP2A6, CYP2B6 oup.com |

Furthermore, 4-hydroxy-2-propylpentanoic acid can undergo intramolecular cyclization to form a gamma-lactone. ecut.edu.cn This lactone has been detected in the exhaled breath of individuals undergoing valproic acid therapy. ecut.edu.cn

In Vitro Metabolic Studies Using Subcellular Fractions and Recombinant Enzymes

In vitro models are fundamental tools for characterizing the metabolic pathways of a compound. By using subcellular fractions and recombinant enzymes, researchers can dissect the specific enzymatic reactions involved in the transformation of sodium 4-hydroxy-2-propylpentanoate.

The liver is the primary site of drug metabolism, and in vitro studies often utilize liver-derived subcellular fractions to mimic this process. mdpi.comlibretexts.org Microsomes, which are vesicles formed from the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov The formation of 4-hydroxy-2-propylpentanoate from its parent compound, valproic acid (VPA), is known to be catalyzed by CYP enzymes, primarily CYP2C9. nih.govresearchgate.net Therefore, incubation of this compound with liver microsomes is crucial to investigate its potential for further oxidative metabolism.

Cytosolic fractions, containing the soluble components of the cell, are rich in Phase II conjugation enzymes as well as some Phase I enzymes like certain dehydrogenases. libretexts.org The metabolism of 4-hydroxy-2-propylpentanoate likely involves both microsomal and cytosolic enzymes. For instance, the hydroxyl group of the molecule could be a target for oxidation by alcohol dehydrogenases present in the cytosol, or it could undergo conjugation reactions.

To obtain a comprehensive metabolic profile, S9 fractions, which contain both microsomal and cytosolic components, are often employed. mdpi.com Studies using S9 fractions from human and various animal species can provide a more complete picture of the metabolic fate of this compound, encompassing both Phase I and Phase II transformations.

A study on the in vitro metabolism of rofecoxib (B1684582) demonstrated the differential roles of these fractions, where oxidation predominated in microsomal incubations and reduction was the major pathway in cytosolic incubations. nih.gov A similar differential metabolism could be anticipated for this compound.

To understand the specific enzymes responsible for the metabolism of 4-hydroxy-2-propylpentanoate and their efficiency, studies with isolated or recombinant enzymes are conducted. These studies allow for the determination of key kinetic parameters, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). libretexts.org Km represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate.

While specific kinetic data for the metabolism of 4-hydroxy-2-propylpentanoate are not extensively documented, the kinetics of its formation from VPA by CYP2C9 are well-studied. For example, the hydroxylation of a similar compound, valsartan, to its 4-hydroxy metabolite by human liver microsomes showed apparent Km values ranging from 41.9 to 55.8 µM and Vmax values from 27.2 to 216.9 pmol/min/mg protein. researchgate.net It is plausible that the enzymes metabolizing 4-hydroxy-2-propylpentanoate would exhibit kinetics within a similar order of magnitude.

Table 1: Representative Enzyme Kinetic Parameters for a CYP2C9-Mediated Hydroxylation Reaction

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/mg/min) |

| Midazolam (4-hydroxylation) | Rat Liver Microsomes (Control) | 24.5 | 5.9 |

| Midazolam (4-hydroxylation) | Rat Liver Microsomes (Dexamethasone-treated) | 43.1 | 28.9 |

| Valsartan (4-hydroxylation) | Human Liver Microsomes | 41.9 - 55.8 | 0.027 - 0.217 |

This table presents data for similar hydroxylation reactions to illustrate the range of kinetic values that might be expected for the metabolism of 4-hydroxy-2-propylpentanoate. Data adapted from researchgate.netrjptonline.org.

Comparative Metabolic Profiling Across Preclinical Species and Models

The selection of appropriate animal models for preclinical studies is a critical step in drug development. This decision is often guided by comparing the metabolic profiles of the drug candidate in different species to that in humans.

Rodent models, particularly rats, are extensively used in metabolic studies. The metabolism of VPA has been well-characterized in rats, and it is known to produce 4-hydroxy-2-propylpentanoate as a significant metabolite. nih.govtandfonline.com Studies using sandwich-cultured rat hepatocytes have been instrumental in elucidating the oxidative pathways of VPA, including the formation of its hydroxylated metabolites. rjptonline.org

Further metabolism of 4-hydroxy-2-propylpentanoate in rats could involve oxidation of the hydroxyl group to a ketone, forming 4-keto-2-propylpentanoic acid, or conjugation reactions such as glucuronidation. nih.gov The analysis of urine and bile from rats administered with this compound would provide a comprehensive profile of its metabolites in this species. For instance, a study on a related compound, 4-ene VPA, in rats identified N-acetylcysteine (NAC) conjugates as urinary metabolites. nih.gov

Significant interspecies differences can exist in drug metabolism, which can impact the translation of preclinical data to humans. nih.gov While the metabolic pathways for VPA are generally similar between rats and humans, the relative importance of these pathways can differ. tandfonline.com For example, glucuronidation is a major pathway for VPA in humans, and its activity can vary across species.

Comparative studies using liver microsomes from humans, rats, dogs, and monkeys have shown that dogs often exhibit metabolic profiles most similar to humans for a range of CYP substrates. researchgate.netlongdom.org In a study comparing the pharmacokinetics of five CYP probe substrates, microminipigs also showed similarities to humans for certain parameters. psu.edu A comparative study of apixaban (B1684502) metabolism showed that while the metabolic pathways were generally similar across mice, rats, dogs, and humans, there were quantitative differences in the metabolite profiles. plos.org

Therefore, to accurately predict the metabolic fate of this compound in humans, it is essential to conduct comparative in vitro studies using hepatocytes or subcellular fractions from various species, including non-rodents like dogs and non-human primates.

Table 2: Qualitative Comparison of Metabolic Pathways Across Species for Valproic Acid (Parent of 4-Hydroxy-2-Propylpentanoate)

| Metabolic Pathway | Human | Rat | Dog | Monkey |

| Phase I | ||||

| ω-oxidation (CYP-mediated) | Major | Major | Reported | Reported |

| (ω-1)-oxidation (CYP-mediated) | Major | Major | Reported | Reported |

| Desaturation (CYP-mediated) | Major | Major | Reported | Reported |

| Phase II | ||||

| Glucuronidation | Major | Major | Major | Major |

| Glycine Conjugation | Minor | Minor | Minor | Minor |

This table provides a generalized comparison and the dominance of pathways can vary. Data synthesized from multiple sources on VPA metabolism.

Genetic and Environmental Factors Influencing Metabolic Enzyme Activity (focused on enzyme function, not human clinical outcomes)

The activity of drug-metabolizing enzymes is not constant and can be influenced by a variety of genetic and environmental factors. These variations can lead to significant interindividual differences in the metabolism of compounds like this compound.

Genetic polymorphisms in the genes encoding CYP enzymes can result in enzymes with altered, reduced, or even absent catalytic activity. nih.govnih.gov For example, the CYP2C9 enzyme, which is involved in the formation of 4-hydroxy-2-propylpentanoate, has several known polymorphic variants (e.g., CYP2C92 and CYP2C93) that lead to decreased enzyme function. nih.govtandfonline.com Individuals carrying these variants would be expected to have an altered metabolic profile of this compound. Similarly, polymorphisms in other CYPs that may be involved in its subsequent metabolism, such as CYP3A4 and CYP2D6, could also impact its clearance. tandfonline.comnih.gov

Environmental factors can also modulate enzyme activity. Co-administration of drugs that are inducers or inhibitors of CYP enzymes can significantly alter the metabolism of a co-administered substrate. For instance, known inducers of CYP2C9 like phenobarbital (B1680315) can increase the metabolism of its substrates, while inhibitors like fluconazole (B54011) would decrease it. nih.gov Dietary components can also play a role; for example, grapefruit juice is a well-known inhibitor of CYP3A4. Lifestyle factors such as smoking can induce certain CYP enzymes (e.g., CYP1A2), potentially altering the metabolic landscape for various compounds. nih.gov The interplay of these genetic and environmental factors contributes to the variability in metabolic enzyme function. nih.gov

Molecular and Cellular Mechanisms of Action in Preclinical Models

Interactions with Neurotransmitter Systems in Neuronal Cultures and Animal Models

Valproic acid modulates the delicate balance between excitatory and inhibitory signaling in the central nervous system, primarily through its effects on the GABAergic and glutamatergic pathways.

Valproic acid robustly enhances GABAergic transmission, the primary inhibitory system in the brain. patsnap.comnih.govdroracle.ai Its mechanisms involve several synergistic actions that ultimately increase the availability and effect of gamma-aminobutyric acid (GABA). patsnap.comdroracle.ai

One of the principal actions of VPA is the inhibition of GABA transaminase, the key enzyme responsible for the breakdown of GABA. patsnap.comresearchgate.net By impeding this enzyme, VPA effectively increases the concentration of GABA in the brain. patsnap.comresearchgate.netnih.gov Furthermore, preclinical studies suggest that VPA can also stimulate glutamic acid decarboxylase, the enzyme that synthesizes GABA, further contributing to elevated levels of this inhibitory neurotransmitter. nih.govsymbiosisonlinepublishing.com In addition to affecting GABA metabolism, VPA appears to have indirect effects on postsynaptic GABA receptors. nih.govsymbiosisonlinepublishing.com While it does not bind directly to the primary GABA recognition site, it has been shown to enhance the inhibitory postsynaptic potential mediated by GABA-A receptors, potentiating the neuroinhibitory response. nih.gov

Table 1: Effects of Valproic Acid on GABAergic Pathway Components

| Component | Effect of Valproic Acid | Outcome |

| GABA Transaminase | Inhibition | Decreased GABA degradation |

| Glutamic Acid Decarboxylase | Stimulation | Increased GABA synthesis |

| GABA-A Receptor | Indirect Potentiation | Enhanced postsynaptic inhibition |

In addition to bolstering inhibitory pathways, valproic acid also dampens excitatory signaling mediated by glutamate (B1630785). Research in rat models has demonstrated that VPA can reduce the neuronal excitation induced by the activation of NMDA-type glutamate receptors. nih.govdroracle.ainih.gov This action helps to temper excessive excitatory signals that can contribute to neuronal hyperexcitability.

However, the influence of VPA on the glutamatergic system can be complex. For instance, studies on animal models of autism have shown that prenatal exposure to VPA can lead to a persistent potentiation of glutamate release in certain brain regions, such as the dorsal raphe nucleus. frontiersin.org This suggests that VPA's effects on glutamatergic transmission may be region-specific and dependent on the developmental context.

A key mechanism contributing to VPA's effects is its ability to directly modulate voltage-gated ion channels, thereby stabilizing neuronal membranes and reducing their excitability. patsnap.com VPA has been shown to block the sustained, high-frequency firing of neurons, an effect attributed to its inhibition of voltage-gated sodium channels. patsnap.comnih.govsymbiosisonlinepublishing.com

Biophysical and computational studies using a prokaryotic sodium channel model, which serves as an exemplar for human channels, have provided insights into this interaction. nih.govnih.gov These studies indicate that VPA binds to the voltage sensor region of the channel, a site distinct from where many other anticonvulsant compounds act. nih.govnih.gov This interaction influences the channel's block and inactivation rates, although with a different mode of action than classic channel blockers. nih.govnih.gov VPA also modulates other ion channels, including T-type calcium channels, further contributing to the reduction of neuronal hyperexcitability. symbiosisonlinepublishing.com

Epigenetic Modifications and Gene Expression Regulation

Beyond its immediate effects on neurotransmission, valproic acid is a well-documented epigenetic modulator, primarily through its activity as a histone deacetylase (HDAC) inhibitor. patsnap.comtandfonline.comnih.gov This action allows VPA to induce long-term changes in gene expression, which may underlie some of its therapeutic effects. droracle.ai

Valproic acid is recognized as a potent, direct inhibitor of class I and class IIa histone deacetylases. tandfonline.comnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, which are the core around which DNA is wound. The removal of these acetyl groups leads to a more condensed chromatin structure, generally associated with transcriptional repression.

By inhibiting HDACs, VPA prevents the removal of acetyl groups, leading to a state of histone hyperacetylation. nih.govembopress.org This hyperacetylation results in a more open and relaxed chromatin structure, making the DNA more accessible to transcription factors and promoting gene expression. tandfonline.comembopress.org This mechanism of relieving HDAC-dependent transcriptional repression is a key aspect of VPA's epigenetic activity. nih.govembopress.org In preclinical models, VPA-induced histone hyperacetylation has been observed both in cultured cells and in vivo. embopress.org

Table 2: Valproic Acid as a Histone Deacetylase Inhibitor

| Target Enzyme Class | Specific HDACs Inhibited | Consequence |

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Histone Hyperacetylation |

| Class IIa | HDAC4, HDAC5, HDAC7 | Chromatin Remodeling, Altered Gene Expression |

The epigenetic modifications induced by valproic acid translate into significant changes in the expression of numerous genes and their corresponding proteins. news-medical.net Microarray and RNA-sequencing studies in various preclinical models have revealed that VPA can alter the transcription of a wide array of genes.

For example, in a mouse model, VPA exposure was found to alter the expression of genes involved in neurogenesis and cell cycle regulation, including Emx-1, c-fos, c-jun, and bcl-2. kaust.edu.sa In hepatocyte cell cultures, VPA treatment was observed to attenuate the hyperglycaemia-induced activation of genes within the complement and coagulation cascades. nih.gov Furthermore, studies have shown that VPA can reprogram genome expression, inducing genes that are typically silenced by DNA methylation. oup.com A whole-genome microarray analysis in pediatric patients identified that VPA treatment reversed the upregulation of certain genes, such as leukocyte-associated immunoglobulin-like receptor 1 (LAIR1), that were overexpressed in the epileptic state. nih.gov These findings demonstrate that VPA's capacity to induce widespread changes in gene and protein expression profiles is a fundamental aspect of its molecular action. news-medical.netoup.com

DNA Methylation Dynamics and Cross-Talk with Histone Acetylation

Sodium 4-hydroxy-2-propylpentanoate, commonly known as Valproic Acid (VPA) or its salt Sodium Valproate, is a histone deacetylase (HDAC) inhibitor that plays a significant role in epigenetic modifications. stemcell.com Its action is not limited to histone acetylation; it also influences the state of DNA methylation, revealing a dynamic interplay between these two key epigenetic mechanisms. researchgate.netnih.gov

VPA's inhibition of HDACs leads to the hyperacetylation of histones, which relaxes the chromatin structure. stemcell.comselleckchem.com This altered chromatin state can facilitate changes in DNA methylation. Research has shown that VPA can induce widespread epigenetic reprogramming that involves the demethylation of specific genes. researchgate.netnih.gov For instance, in HEK 293 cells, VPA treatment was found to induce the expression of genes that are typically silenced by DNA methylation. researchgate.netnih.gov A subset of these genes could also be activated by the classic DNA methylation inhibitor 5-aza-2'-deoxy-cytidine, suggesting that VPA can functionally reverse the suppressive effects of DNA methylation. researchgate.netnih.gov

The relationship is complex, as VPA can also lead to increased total DNA methylation in certain contexts, such as in glioblastoma cell lines, in a dose- and time-dependent manner. drugbank.com This suggests that the effect of VPA on DNA methylation is context-dependent and may vary between different cell types and conditions.

The cross-talk mechanism involves the recruitment of proteins that can read and modify both histone and DNA marks. For example, methylated DNA can recruit methyl-CpG-binding domain proteins (MBDs), which in turn can recruit HDACs, leading to histone deacetylation and gene silencing. By inhibiting HDACs, VPA disrupts this cycle, leading to a more open chromatin state that may be permissive for DNA demethylation. Studies have demonstrated that VPA-induced histone hyperacetylation can lead to changes in sperm DNA methylation in mice, which can have effects on the subsequent generation, highlighting the heritable potential of these epigenetic changes. selleckchem.com This interplay underscores the concept that chromatin acetylation and DNA methylation are dynamically interrelated, and targeting one can have significant consequences on the other. researchgate.netnih.gov

Effects on Cellular Signaling Pathways

Kinase Cascades and Phosphorylation Events

Sodium Valproate exerts significant influence over various intracellular signaling pathways by modulating the activity of key protein kinases and affecting downstream phosphorylation events. One of the prominent pathways affected is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. In certain cellular contexts, VPA has been observed to activate the ERK pathway, which is crucial for neurogenesis, neuronal plasticity, and cell survival.

Another critical target is the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway. VPA can inhibit GSK-3β by promoting its phosphorylation at the Ser9 residue. This inactivation of GSK-3β has been linked to the stimulation of the Wnt signaling pathway, which is known to promote the proliferation of hematopoietic stem cells.

Furthermore, VPA influences the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a central regulator of cell survival and proliferation. Studies have shown that VPA can enhance the phosphorylation of Akt, contributing to its neuroprotective and anti-vasospastic effects in models of subarachnoid hemorrhage. The activation of both the ERK and Akt pathways by VPA appears to be a key mechanism for its protective effects against apoptosis in neuronal cells.

The compound's effects extend to the regulation of protein kinase C (PKC) and other kinase cascades, often initiated by its interaction with upstream signaling components. By altering the phosphorylation state of numerous downstream proteins, VPA can orchestrate complex cellular responses, including changes in gene expression, cell cycle progression, and survival.

Cell Cycle Regulation and Cellular Proliferation in Preclinical Cell Lines

Sodium Valproate demonstrates potent effects on cell cycle regulation and proliferation, primarily through its activity as an HDAC inhibitor. By inducing histone hyperacetylation, VPA can alter the expression of genes that control the cell cycle. A common outcome of VPA treatment in cancer cell lines is the induction of cell cycle arrest, which can occur at different phases depending on the cell type.

In many cancer cell lines, such as scirrhous gastric cancer and cholangiocarcinoma, VPA has been shown to inhibit cell proliferation in a dose- and time-dependent manner. For example, in the human ovarian cancer cell line HO8910, increasing concentrations of sodium valproate led to a significant decrease in cell proliferation and an arrest of cells in the G0/G1 phase. Similarly, in the breast cancer cell line MCF-7, sodium valproate treatment resulted in an increased percentage of cells in the G1 phase. A key mediator of this effect is the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1 and p27. The induction of p21 is a frequent finding in VPA-treated cells and plays a crucial role in halting cell cycle progression.

Conversely, VPA can also stimulate the proliferation of certain cell types, such as normal hematopoietic stem cells. In this context, VPA accelerates cell cycle progression, an effect associated with the downregulation of p21 and the activation of the Wnt signaling pathway.

Table 1: Effect of Sodium Valproate on Cell Proliferation in Preclinical Models

| Cell Line | Cancer Type | Effect on Proliferation | Key Molecular Changes |

|---|---|---|---|

| HeLa | Cervical Cancer | Inhibition | Induction of apoptosis, cell cycle arrest at sub-G1 |

| TFK-1, QBC939, CCLP1 | Cholangiocarcinoma | Inhibition | G2/M arrest (TFK-1), G0/G1 arrest (QBC939) |

| OC-3-VGH, OVCAR-3 | Ovarian Cancer | Inhibition | Not specified |

| HO8910 | Ovarian Cancer | Inhibition | G0/G1 arrest, increased p27 expression |

| MCF-7 | Breast Cancer | Inhibition | G1 arrest, increased p21, decreased cyclin D1 |

Induction of Apoptosis and Necrosis in In Vitro Models

Sodium Valproate is a known inducer of programmed cell death, primarily apoptosis, in various cancer cell lines. This pro-apoptotic effect is a significant contributor to its anti-tumor activity. Apoptosis is a controlled form of cell death characterized by specific morphological and biochemical features, whereas necrosis is typically an uncontrolled process resulting from cellular injury.

In HeLa cervical cancer cells, VPA treatment led to a significant, dose-dependent increase in both early and late apoptotic cells. The molecular mechanism underlying this effect involves the intrinsic pathway of apoptosis. VPA was shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the activation of caspases. Specifically, VPA treatment has been associated with the activation of caspase-9, the initiator caspase of the intrinsic pathway, and caspase-3, a key executioner caspase.

In addition to apoptosis, VPA has been reported to induce a form of programmed necrosis, or necroptosis, in neuronal cells. This process is distinct from apoptosis and is typically caspase-independent. VPA-induced necroptosis in neuronal cells involves a novel calpain-dependent pathway. This pathway includes the activation of c-Jun N-terminal kinase 1 (JNK1), increased expression of receptor-interacting protein 1 (RIP-1), and the nuclear translocation of apoptosis-inducing-factor (AIF).

Table 2: Induction of Cell Death by Sodium Valproate in In Vitro Models

| Cell Line | Cell Type | Primary Mode of Death | Key Molecular Events |

|---|---|---|---|

| HeLa | Cervical Cancer | Apoptosis | Increased Bax/Bcl-2 ratio, p53 and p21 expression |

| MCF-7 | Breast Cancer | Apoptosis | Activation of caspase-3 and caspase-9 (intrinsic pathway) |

| Neuronal Cells | Neuron | Necroptosis | Calpain-dependent, JNK1 activation, increased RIP-1 |

Mitochondrial Function and Bioenergetic Homeostasis

Impact on Oxidative Phosphorylation and ATP Production

Sodium Valproate has a significant and complex impact on mitochondrial function, particularly on the processes of oxidative phosphorylation (OXPHOS) and ATP synthesis. As a branched short-chain fatty acid, VPA can enter the mitochondria and interfere with key metabolic pathways.

One of the primary mechanisms of VPA-induced mitochondrial dysfunction is its inhibition of mitochondrial β-oxidation. VPA forms a coenzyme A ester (VPA-CoA), which can inhibit enzymes crucial for fatty acid oxidation, thereby disrupting a major source of reducing equivalents for the electron transport chain.

This disruption can lead to a decrease in mitochondrial respiration and ATP production. In studies using the SH-SY5Y neuroblastoma cell line, treatment with VPA resulted in a dose-dependent decrease in ATP levels and a reduction in the mitochondrial membrane potential. The mitochondrial membrane potential is essential for driving the synthesis of ATP via ATP synthase (Complex V). Indeed, VPA exposure has been shown to decrease the expression of mitochondrial complex V in mouse kidney stem cells.

Furthermore, VPA can inhibit enzymes of the pyruvate (B1213749) dehydrogenase complex, such as α-lipoamide dehydrogenase, which is critical for linking glycolysis to the citric acid cycle and subsequent oxidative phosphorylation. This inhibition further compromises the cell's ability to generate ATP through aerobic respiration. However, it is noteworthy that under certain conditions and at subtherapeutic concentrations, VPA has been reported to increase oxidative phosphorylation and ATP production by enhancing the activities of cardiolipin-dependent mitochondrial enzymes. This suggests a dose-dependent and context-specific effect of VPA on mitochondrial bioenergetics.

Table 3: Effects of Sodium Valproate on Mitochondrial Bioenergetics

| Cell/Tissue Model | Effect on ATP Production | Effect on Oxidative Phosphorylation | Key Mechanisms |

|---|---|---|---|

| SH-SY5Y Neuroblastoma Cells | Decreased | Inhibited | Decreased mitochondrial membrane potential |

| Mouse Kidney Stem Cells | Decreased | Inhibited | Decreased expression of Complex V (ATP synthase) |

| Rat Liver Mitochondria | Not directly measured | Severely impaired | Inhibition of α-lipoamide dehydrogenase |

Oxidative Stress Induction and Antioxidant Response

The role of Valproic Acid (VPA) in modulating oxidative stress is complex, with preclinical studies revealing a dual capacity to both induce oxidative stress and, in some contexts, enhance antioxidant defenses. A systematic review and meta-analysis of 42 studies involving 639 rodents demonstrated that VPA treatment is associated with a significant increase in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation nih.gov. The same analysis found a concurrent decrease in several crucial antioxidant enzymes nih.gov.

Conversely, some studies suggest that the neuroprotective effects of VPA are linked to a reduction in oxidative stress. For instance, in a model of glutamate-induced excitotoxicity in SH-SY5Y cells, pretreatment with VPA was found to reduce the glutamate-induced increase in hydrogen peroxide and MDA spandidos-publications.com. Chronic VPA treatment has also been reported to inhibit glutamate-induced lipid peroxidation and protein oxidation in primary cultured rat cerebral cortical cells, suggesting a protective antioxidant effect in the face of excitotoxic insults spandidos-publications.com.

The following table summarizes the effects of Valproic Acid on key markers of oxidative stress and antioxidant response in preclinical models.

| Biomarker | Effect of VPA Administration | Preclinical Model | Reference |

| Malondialdehyde (MDA) | Significant Increase | Rodent models (meta-analysis) | nih.gov |

| Superoxide Dismutase (SOD) | Significant Decrease | Rodent models (meta-analysis) | nih.gov |

| Glutathione (GSH) | Significant Decrease | Rodent models (meta-analysis) | nih.gov |

| Catalase (CAT) | Significant Decrease | Rodent models (meta-analysis) | nih.gov |

| Glutathione Peroxidase (GPx) | Significant Decrease | Rodent models (meta-analysis) | nih.gov |

| Hydrogen Peroxide (H2O2) | Reduction after glutamate insult | SH-SY5Y human neuroblastoma cells | spandidos-publications.com |

| Lipid Peroxidation | Inhibition after glutamate insult | Primary rat cerebral cortical cells | spandidos-publications.com |

Neurotrophic Factor Modulation (e.g., BDNF, GDNF) in Neuronal Development and Protection

Valproic Acid has been shown in multiple preclinical studies to modulate the expression of key neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF). These molecules are critical for neuronal survival, differentiation, and synaptic plasticity.

In a study utilizing epidermal neural crest stem cells (EPI-NCSCs), treatment with VPA, both individually and in combination with crocin, led to a significant increase in the mRNA expression levels of both BDNF and GDNF ane.pl. This suggests a potential mechanism by which VPA could enhance the therapeutic capacity of stem cells in neurological disorders ane.pl.

The effect of VPA on BDNF has also been observed in animal models of neurological conditions. In a genetic mouse model of epilepsy, chronic treatment with VPA was found to rebalance (B12800153) the levels of the BDNF receptor, TrkB, and restore the physiological distribution of BDNF between different neuronal subtypes in the striatum nih.gov. However, the impact of VPA on BDNF expression is not uniform across all preclinical models. One study on healthy male Sprague-Dawley rats found that a two-week treatment with VPA did not alter BDNF gene expression in the hippocampus but did lead to a reduction in BDNF mRNA levels in the brain cortex nih.gov.

The table below presents a summary of research findings on the modulation of neurotrophic factors by Valproic Acid in preclinical settings.

| Neurotrophic Factor | Effect of VPA Administration | Preclinical Model | Reference |

| BDNF mRNA | Significant Increase | Epidermal neural crest stem cells | ane.pl |

| GDNF mRNA | Significant Increase | Epidermal neural crest stem cells | ane.pl |

| TrkB Receptor Levels | Rebalanced to control levels | Genetic mouse model of epilepsy | nih.gov |

| BDNF Distribution | Restored physiological distribution | Genetic mouse model of epilepsy | nih.gov |

| BDNF mRNA | No significant change | Hippocampus of healthy rats | nih.gov |

| BDNF mRNA | Significant Decrease | Brain cortex of healthy rats | nih.gov |

Preclinical Investigations in Animal Models: Mechanistic and Pathophysiological Insights

Pharmacokinetic and Pharmacodynamic Profiling in Animal Species (non-human, non-clinical endpoints)

The disposition of a chemical, including its absorption, distribution, biotransformation, and elimination, is a critical aspect of its pharmacological profile. accessscience.com In animal models, Sodium 4-hydroxy-2-propylpentanoate is recognized as a metabolite of VPA, which undergoes extensive metabolism primarily in the liver. jst.go.jpnih.gov

Absorption, Distribution, and Elimination Characteristics

Following administration of VPA in animal models, it is readily absorbed and distributed. nih.gov VPA and its metabolites, including this compound, can cross the placental barrier and are found in fetal circulation, as demonstrated in pregnant sheep. nih.govpsu.edu The concentration of VPA in cerebrospinal fluid is typically 10% to 20% of its plasma concentration. nih.gov The primary route of elimination for VPA and its metabolites is through the kidneys via urine. nih.govwikipedia.org

The metabolism of VPA is complex, involving several pathways. One key pathway is cytochrome P450-mediated oxidation, which leads to the formation of various hydroxylated metabolites, including 4-hydroxy-2-propylpentanoic acid (4-OH-VPA). jst.go.jp Specifically, CYP2A6, CYP2C9, and CYP2B6 are involved in the formation of 4-OH-VPA. mdpi.com Another significant metabolic pathway is glucuronidation. jst.go.jp In adult patients, 30-50% of a VPA dose is excreted as a glucuronide conjugate. wikipedia.org Mitochondrial beta-oxidation accounts for over 40% of an administered dose. wikipedia.org

Table 1: Pharmacokinetic Data for Valproic Acid in Animal Models

| Parameter | Finding | Animal Model |

|---|---|---|

| Metabolism | Primarily hepatic via glucuronidation, beta-oxidation, and cytochrome P450-mediated oxidation. jst.go.jpnih.gov | Rat, Human |

| Key Metabolite | 4-hydroxy-2-propylpentanoic acid (4-OH-VPA) formed via CYP-mediated oxidation. jst.go.jp | Rat, Human |

| Distribution | Crosses the placental barrier. nih.govpsu.edu | Pregnant Sheep |

| CSF Concentration | 10-20% of plasma concentration. nih.gov | General |

| Elimination | Primarily renal excretion of metabolites. nih.govwikipedia.org | General |

Relationship Between Exposure and Biological Effects

The biological effects of VPA and its metabolites are linked to their exposure levels. In animal models, the anticonvulsant potency of VPA is dependent on the species, seizure type, and administration route. medworksmedia.com Higher concentrations of VPA are associated with neurotoxicity. acs.org The relationship between VPA exposure and its effects on the corticotropin-releasing factor (CRF) system has been studied in rats, with subchronic treatment leading to decreased CRF concentrations in specific brain regions. researchgate.net

Studies in rats have shown that VPA and its unsaturated metabolites can inhibit β-oxidation. nih.gov Furthermore, direct administration of synthetic 4-ene-VPA, another VPA metabolite, to rats has been shown to cause hepatic microvesicular steatosis. oup.com However, in sandwich-cultured rat hepatocytes, the toxicity of VPA appears to be independent of the in situ formation of cytochrome P450–dependent oxidative metabolites like 4-ene-VPA. oup.com

Neurological System Studies in Rodent Models (mechanistic focus)